6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 1203684-61-0
Cat. No.: VC0175756
Molecular Formula: C11H15BrClN
Molecular Weight: 276.602
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203684-61-0 |
---|---|
Molecular Formula | C11H15BrClN |
Molecular Weight | 276.602 |
IUPAC Name | 6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Standard InChI | InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |
Standard InChI Key | PAJBLSRAXGBGRE-UHFFFAOYSA-N |
SMILES | CC1(CNCC2=C1C=C(C=C2)Br)C.Cl |
Introduction
Chemical Identity and Structure
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative with a bromine substituent at the 6-position and two methyl groups at the 4-position. This compound exists as a hydrochloride salt, enhancing its stability and solubility characteristics for research applications. The core tetrahydroisoquinoline framework consists of a partially saturated bicyclic structure containing a benzene ring fused to a piperidine ring, creating its characteristic isoquinoline scaffold .
Identification Parameters
The compound's identification parameters are critical for ensuring accurate research applications and chemical analysis, as detailed in Table 1 below:
Parameter | Value |
---|---|
CAS Number | 1203684-61-0 |
Molecular Formula | C₁₁H₁₅BrClN |
Molecular Weight | 276.60 g/mol |
IUPAC Name | 6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI Key | PAJBLSRAXGBGRE-UHFFFAOYSA-N |
Canonical SMILES | CC1(CNCC2=C1C=C(C=C2)Br)C.Cl |
Structural Characteristics
Physicochemical Properties
Understanding the physicochemical properties of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for optimizing its use in research and synthetic applications. These properties determine its behavior in various chemical environments and influence its handling requirements.
Physical Properties
The physical properties of this compound provide insights into its behavior under different conditions and inform proper handling procedures:
Property | Value |
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Physical State | Solid (typically crystalline or powder) |
Solubility | Moderately soluble in water (0.0176 mg/ml); soluble in organic solvents like DMSO and methanol |
Storage Conditions | Room temperature, inert atmosphere recommended |
Stability | Stable under normal laboratory conditions when properly stored |
Chemical Reactivity
As a tetrahydroisoquinoline derivative, this compound exhibits characteristic reactivity patterns influenced by its structural features. The secondary amine functionality can participate in various chemical transformations, including acylation, alkylation, and condensation reactions. The bromine substituent at the 6-position serves as a potential site for metal-catalyzed coupling reactions, making this compound valuable as a precursor in synthetic chemistry .
The reactivity is further modulated by the dimethyl groups at the 4-position, which introduce steric constraints but also enhance the compound's lipophilicity. These features collectively contribute to its utility in designing more complex molecular architectures for pharmaceutical research .
Synthesis and Preparation
The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step synthetic procedures, with careful attention to regioselectivity and reaction conditions to ensure high purity and yield.
Optimization Strategies
To achieve optimal yields and purity, several key considerations are important:
Synthetic Step | Optimization Strategy |
---|---|
Catalyst Selection | Use of Lewis acids (e.g., AlCl₃) to enhance bromination efficiency at the 6-position |
Temperature Control | Maintaining temperatures between 0-5°C during bromination to minimize side reactions |
Purification | Column chromatography using silica gel with dichloromethane/methanol gradient followed by recrystallization in ethanol for high purity |
Salt Formation | Controlled addition of HCl in ethereal solution to form the hydrochloride salt |
Careful attention to these parameters can significantly improve the quality and yield of the final product, making it suitable for research applications requiring high purity standards .
Analytical Characterization
Proper characterization of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for confirming its identity, purity, and structural features. Multiple analytical techniques are typically employed to provide comprehensive characterization data.
Spectroscopic Analysis
Several spectroscopic techniques are valuable for structural confirmation and purity assessment:
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¹H NMR Spectroscopy: Provides information about the proton environments, with characteristic signals for the aromatic protons, methylene protons in the tetrahydroisoquinoline ring, and the distinctive singlet for the geminal dimethyl groups.
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¹³C NMR Spectroscopy: Confirms the carbon skeleton, with characteristic signals for the quaternary carbon bearing the dimethyl groups, the aromatic carbons (including the carbon attached to bromine), and the methylene carbons.
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Mass Spectrometry: Typically shows the characteristic molecular ion peaks with isotopic patterns consistent with the presence of bromine, which displays a distinctive M and M+2 pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
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Infrared Spectroscopy: Provides information about functional groups, with characteristic bands for N-H stretching, aromatic C-H stretching, and C-Br stretching.
Potential Activity | Mechanism | Research Status |
---|---|---|
Antitumor Activity | May inhibit specific enzymes involved in cell proliferation pathways | Under investigation for related compounds |
Neuroprotective Effects | Potential modulation of neurotransmitter systems and reduction of oxidative stress | Preliminary research stage |
Antimicrobial Activity | Possible disruption of cell membrane integrity in microorganisms | Limited studies available |
The specific pharmacological profile of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride would be influenced by its unique structural features, particularly the bromine substituent and the dimethyl groups, which can affect its binding interactions with biological targets.
Research Applications
This compound serves several important functions in chemical and pharmaceutical research:
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Building Block in Drug Development: Used as a precursor or intermediate in the synthesis of more complex drug candidates
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Structure-Activity Relationship Studies: Employed in comparative studies to understand how structural modifications affect biological activity
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Chemical Probe Development: Utilized in the design of chemical probes for investigating biological pathways and mechanisms
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Medicinal Chemistry: Serves as a scaffold for further derivatization to create libraries of compounds for biological screening
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